tert-Butyltrichlorosilane

Catalog No.
S1515841
CAS No.
18171-74-9
M.F
C4H9Cl3Si
M. Wt
191.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyltrichlorosilane

CAS Number

18171-74-9

Product Name

tert-Butyltrichlorosilane

IUPAC Name

tert-butyl(trichloro)silane

Molecular Formula

C4H9Cl3Si

Molecular Weight

191.55 g/mol

InChI

InChI=1S/C4H9Cl3Si/c1-4(2,3)8(5,6)7/h1-3H3

InChI Key

MOOUPSHQAMJMSL-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](Cl)(Cl)Cl

Canonical SMILES

CC(C)(C)[Si](Cl)(Cl)Cl

The exact mass of the compound tert-Butyltrichlorosilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyltrichlorosilane is a highly sterically hindered, tri-functional organosilane widely procured as a precursor for polyhedral oligosilsesquioxanes (POSS), stable silanetriols, and specialized self-assembled monolayers (SAMs) [1]. Featuring a bulky tert-butyl group bonded to a highly electrophilic trichlorosilyl head, it exhibits distinct kinetic behavior: while the chlorine atoms ensure rapid initial reactivity with nucleophiles, the massive steric bulk severely retards subsequent condensation and close-packing [1]. This makes it an essential building block when buyers need to prevent runaway polymerization during sol-gel processes, engineer intentionally porous or mixed-composition surface coatings, or introduce extreme hydrophobicity into siloxane architectures [2].

Replacing tert-Butyltrichlorosilane with standard alkyltrichlorosilanes, such as methyltrichlorosilane or n-butyltrichlorosilane, fundamentally alters reaction kinetics and structural outcomes, leading to functional failure in precision applications [1]. In sol-gel synthesis, less hindered silanes undergo rapid, uncontrolled hydrolytic condensation, resulting in intractable gels or tacky resins rather than isolable, well-defined cage silsesquioxanes [2]. In surface chemistry, linear alkylsilanes tightly pack into dense, impermeable monolayers driven by van der Waals forces [1]. In contrast, the tert-butyl group's steric repulsion prevents dense packing, making it impossible to substitute when synthesizing intentionally permeable atomic layer deposition (ALD) resists, kinetically controlled mixed SAMs, or sterically protected silanol intermediates [1].

Steric Inhibition of Sol-Gel Condensation

Solution 29Si NMR studies demonstrate that the steric bulk of the tert-butyl group fundamentally alters sol-gel polymerization. While complete hydrolysis occurs, condensation is severely inhibited. After 18 hours under acidic conditions, tert-butyl derivatives yield primarily monomeric hydrolysis products (T0) and only minor T1/T2 resonances (1-2 siloxane bonds), with no gelation observed even after 60 days [1]. In stark contrast, methyltrichlorosilane reacts exothermically under similar conditions, rapidly forming highly cross-linked tacky resins, crystalline precipitates, or gels [1].

Evidence DimensionCondensation rate and gelation time
Target Compound Datatert-Butyl derivatives: Primarily T0 monomers after 18h; no gelation after 60 days.
Comparator Or BaselineMethyltrichlorosilane: Exothermic reaction; rapid phase separation and gelation.
Quantified DifferencePrevention of gelation (>60 days vs. hours) and arrest at early condensation stages.
Conditions1.0 M monomer concentration, acidic conditions, monitored via 29Si NMR.

Enables the high-yield isolation of stable silanetriols and controlled synthesis of specific cage silsesquioxanes without the risk of runaway resin formation.

Controlled Permeability in ALD Monolayer Resists

When utilized as a resist for Atomic Layer Deposition (ALD), the tailgroup structure dictates the deactivation efficiency. Comparative studies analyzing Hafnium dioxide (HfO2) deposition on functionalized silicon show that Hafnium atomic percent (Hf at. %) penetration increases significantly as the SAM constituent changes from n-butyl to iso-butyl to tert-butyltrichlorosilane [1]. The bulky tert-butyl group creates steric repulsion that prevents the formation of a dense, highly hydrophobic film, resulting in a deliberately permeable monolayer compared to the tightly packed n-butyl analog [1].

Evidence DimensionALD precursor penetration (Hf at. %)
Target Compound Datatert-Butyltrichlorosilane: High Hf at. % penetration (highly permeable).
Comparator Or Baselinen-Butyltrichlorosilane: Low Hf at. % penetration (dense blocking layer).
Quantified DifferenceProgressive increase in defect density and permeability from linear to branched to tert-butyl tailgroups.
ConditionsHfO2 ALD process on functionalized silicon substrates; post-ALD elemental analysis.

Critical for buyers engineering porous SAMs, selective nanometer domains, or mixed-composition surfaces where controlled precursor penetration is required.

Kinetic Control in Mixed Monolayer Adsorption

In the formation of mixed self-assembled monolayers from binary solutions, the reaction kinetics dictate surface composition. When co-adsorbed with n-alkyltrichlorosilanes (e.g., n-octyl or n-dodecyl) at 1 mM total concentration, tert-butyltrichlorosilane adsorbs with substantially lower efficiency [1]. The more rapidly reacting linear n-alkyltrichlorosilanes heavily enrich the surface relative to their solution concentration, while the sterically hindered tert-butyl analog acts as a slow-reacting spacer, allowing for kinetic control of the final monolayer composition [1].

Evidence DimensionSurface enrichment during co-adsorption
Target Compound Datatert-Butyltrichlorosilane: Low adsorption efficiency; depleted on surface relative to solution.
Comparator Or Baselinen-Alkyltrichlorosilanes: High adsorption efficiency; enriched on surface.
Quantified DifferenceSubstantial kinetic preference for linear over tert-butyl silanes during competitive binding.
Conditions1 mM total adsorbate concentration on planar silica substrates.

Allows manufacturers to precisely control the spatial distribution of active molecules in biosensors or catalytic surfaces by using the tert-butyl silane as a kinetically slow structural spacer.

Enhancement of Polymeric Hydrophobicity

The incorporation of the highly methylated tert-butyl group significantly enhances the hydrophobicity of resulting silicon-based polymers. Thin films of polysilacyclopropanes containing tert-butyl substituents demonstrate water contact angles of 102° to 103° [1]. By comparison, structurally related polymers lacking this specific bulky alkyl group, such as poly(1,1-dimethylsilacyclobutane), exhibit significantly lower water contact angles of approximately 92° under identical measurement conditions [1].

Evidence DimensionWater contact angle (hydrophobicity)
Target Compound Datatert-Butyl-substituted silane polymer: 102°–103°.
Comparator Or BaselineDimethyl-substituted silane polymer: 92°.
Quantified Difference~10° increase in water contact angle.
ConditionsThin polymer films spin-cast from chloroform solutions onto glass plates.

Essential for formulating advanced moisture-barrier coatings and self-cleaning siloxane resins where maximizing surface hydrophobicity is a primary procurement requirement.

Synthesis of Polyhedral Oligosilsesquioxanes (POSS)

Ideal for sol-gel manufacturing workflows where the rapid gelation of standard alkylsilanes must be avoided to isolate specific, well-defined cage structures [1].

Fabrication of Mixed Self-Assembled Monolayers (SAMs)

The correct choice for creating biosensors or molecular recognition surfaces, utilizing the compound's slow adsorption kinetics to act as a structural spacer between active long-chain molecules [2].

Engineering Porous Resists for Area-Selective ALD

Selected when a deliberately permeable, low-density monolayer is required to allow controlled precursor penetration, a feature unachievable with tightly packing n-alkyltrichlorosilanes [3].

Formulation of High-Hydrophobicity Coatings

Procured as a comonomer or surface modifier to push the water contact angle of siloxane resins and films above 100° for self-cleaning or moisture-barrier applications [4].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

18171-74-9

Wikipedia

Tert-butyl(trichloro)silane

General Manufacturing Information

Silane, trichloro(1,1-dimethylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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